molecular formula C15H11ClO B1662104 4'-Chlorochalcone CAS No. 956-02-5

4'-Chlorochalcone

Cat. No.: B1662104
CAS No.: 956-02-5
M. Wt: 242.7 g/mol
InChI Key: HIINIOLNGCQCSM-WDZFZDKYSA-N
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Description

4’-Chlorochalcone is an organic compound with the chemical formula C15H11ClO . It is a derivative of chalcone, characterized by the presence of a chlorine atom at the para position of the phenyl ring. This compound appears as colorless crystals or a white crystalline powder and has a melting point of approximately 113-115°C . It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water .

Mechanism of Action

Target of Action

4’-Chlorochalcone is a derivative of chalcone, a class of flavonoids that are ubiquitous in edible and medicinal plants . It has been found to have antimalarial efficacy against the chloroquine-resistant strain (K1) of Plasmodium falciparum . The primary target of 4’-Chlorochalcone is the parasite’s detoxification process, specifically the transformation of heme into hemozoin .

Mode of Action

4’-Chlorochalcone interferes with the detoxification process of the Plasmodium falciparum parasite by inhibiting the transformation of heme into hemozoin . This disruption in the parasite’s detoxification process leads to an accumulation of toxic heme, which is detrimental to the parasite.

Biochemical Pathways

The biochemical pathway affected by 4’-Chlorochalcone is the heme detoxification pathway in Plasmodium falciparum. By inhibiting the transformation of heme into hemozoin, 4’-Chlorochalcone disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effect of this disruption is the death of the parasite, thereby exerting its antimalarial effect.

Pharmacokinetics

Like other chalcone derivatives, it is expected to have good bioavailability due to its lipophilic nature .

Result of Action

The primary result of 4’-Chlorochalcone’s action is its antimalarial effect. By inhibiting the heme detoxification process in Plasmodium falciparum, it leads to the accumulation of toxic heme, resulting in the death of the parasite .

Action Environment

The action of 4’-Chlorochalcone is influenced by the environment within the Plasmodium falciparum parasite where the heme detoxification process takes place. Factors such as pH, presence of other metabolites, and the parasite’s metabolic state can influence the efficacy of 4’-Chlorochalcone . Additionally, the stability of 4’-Chlorochalcone may be affected by factors such as temperature, light, and pH of the storage environment .

Preparation Methods

4’-Chlorochalcone can be synthesized through an Aldol condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. One common method is the reaction of 4-chlorobenzaldehyde with acetophenone in an alkaline medium . The reaction proceeds as follows:

    Step 1: Formation of the enolate ion from acetophenone.

    Step 2: Nucleophilic attack of the enolate ion on the carbonyl carbon of 4-chlorobenzaldehyde.

    Step 3: Dehydration to form the α,β-unsaturated ketone, 4’-Chlorochalcone.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

4’-Chlorochalcone can be compared with other chalcone derivatives, such as:

    4’-Methoxychalcone: Similar in structure but with a methoxy group instead of a chlorine atom. It exhibits different reactivity and biological properties.

    4’-Hydroxychalcone: Contains a hydroxyl group, leading to different solubility and reactivity.

    4’-Methylchalcone: Has a methyl group, affecting its physical and chemical properties.

The uniqueness of 4’-Chlorochalcone lies in the presence of the chlorine atom, which enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINIOLNGCQCSM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313946
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-22-9, 956-02-5
Record name trans-4′-Chlorochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorochalcone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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